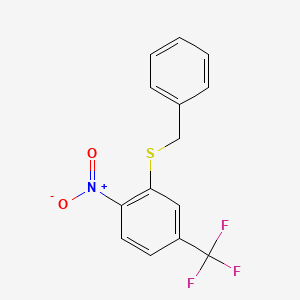

Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide is an organic compound characterized by the presence of a benzyl group, a nitro group, and a trifluoromethyl group attached to a phenyl sulfide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide typically involves the reaction of benzyl halides with 2-nitro-5-(trifluoromethyl)thiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or dimethylformamide (DMF) to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Iron powder, catalytic hydrogenation with palladium on carbon.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Reactions

Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide features a unique structure that includes a nitro group, a trifluoromethyl group, and a sulfide linkage. These functional groups contribute to the compound's reactivity and potential applications.

Types of Reactions

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : The nitro group can be reduced to an amino group through methods such as catalytic hydrogenation.

- Substitution : The benzyl group can undergo nucleophilic substitution with various nucleophiles, leading to diverse derivatives.

Major Products from Reactions

- From Oxidation : Sulfoxides and sulfones.

- From Reduction : Amino derivatives.

- From Substitution : Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has been investigated for several scientific applications:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which enhance biological activity and stability.

Biology

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various microbial strains. Its structure allows it to interact effectively with cellular components, potentially disrupting their functions.

- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cells, demonstrating significant cytotoxicity against human tumor cell lines at nanomolar concentrations. The mechanism likely involves redox reactions facilitated by the nitro group and interactions with thiol-containing biomolecules due to the sulfide linkage.

Industrial Applications

The compound is also valuable in industrial applications:

- Production of Specialty Chemicals : It is utilized in creating specialty chemicals that require specific properties imparted by the trifluoromethyl and nitro groups.

- Drug Development : Its unique chemical structure makes it a candidate for drug development, particularly in designing new antimicrobial or anticancer agents.

Case Studies

- Antimicrobial Testing : Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values often fall within the low µg/mL range.

- Antitumor Efficacy : In vitro assays conducted by institutions like the National Cancer Institute revealed GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development.

- Biofilm Inhibition Studies : The compound has shown promise in inhibiting biofilm formation, which is crucial for combating bacterial resistance.

Mécanisme D'action

The mechanism of action of Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The sulfide linkage allows for potential interactions with thiol-containing biomolecules, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl 2-nitrophenyl sulfide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Benzyl 2-amino-5-(trifluoromethyl)phenyl sulfide: Contains an amino group instead of a nitro group, leading to different biological activities.

Benzyl 2-nitro-5-methylphenyl sulfide: Has a methyl group instead of a trifluoromethyl group, affecting its chemical behavior and applications.

Uniqueness

Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced lipophilicity, making it valuable for various scientific and industrial applications.

Activité Biologique

Benzyl 2-nitro-5-(trifluoromethyl)phenyl sulfide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique chemical structure that includes a nitro group, a trifluoromethyl group, and a sulfide linkage. These functional groups contribute to its biological activity:

- Nitro Group : Can undergo redox reactions, forming reactive intermediates that interact with cellular components.

- Trifluoromethyl Group : Enhances lipophilicity, facilitating penetration into biological membranes.

- Sulfide Linkage : Capable of forming covalent bonds with thiol groups in proteins, potentially altering their function.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has shown promise in the following areas:

- Antimicrobial Activity : Preliminary investigations suggest potential effectiveness against various microbial strains.

- Anticancer Activity : The compound has been tested for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated significant cytotoxicity against human tumor cell lines at nanomolar concentrations .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that the position and nature of substituents on the benzyl ring significantly influence its anticancer properties. For instance:

- Compounds with specific substitutions showed enhanced cytotoxicity against cancer cell lines such as MCF and U87 glioblastoma, with IC50 values ranging from 25.72 μM to 45.2 μM .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 25.72 ± 3.95 | MCF |

| Modified derivative | 45.2 ± 13.0 | U87 |

Study on Anticancer Properties

A study conducted by Goreti Ribeiro Morais et al. examined the anticancer activity of various benzyl derivatives, including this compound. The results indicated that this compound could suppress tumor growth in vivo when administered to tumor-bearing mice, showcasing its potential as an effective anticancer agent .

Evaluation of Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. Although specific data on bacterial strains is limited, initial evaluations suggest that it may exhibit activity against certain pathogens, warranting further investigation into its efficacy as an antimicrobial agent.

Propriétés

IUPAC Name |

2-benzylsulfanyl-1-nitro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2S/c15-14(16,17)11-6-7-12(18(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRMFJQGYQLBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.